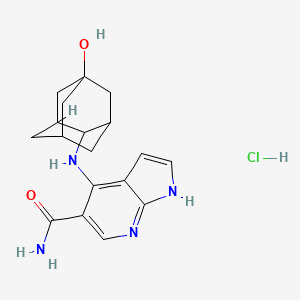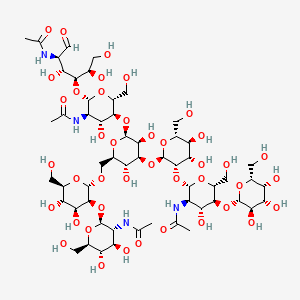
Basroparib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Basroparib involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically involves:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the triazolopyrimidinone core.
Introduction of functional groups: The difluorophenyl and methoxyethoxy groups are introduced through nucleophilic substitution reactions.
Final assembly: The piperazine ring is attached to the core structure through a coupling reaction.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Basroparib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, where functional groups are replaced with others to achieve the desired structure.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Basroparib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of poly (ADP-ribose) polymerase enzymes.
Biology: Investigated for its effects on cellular processes such as DNA repair and apoptosis.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Basroparib exerts its effects by selectively binding to and inhibiting the activity of tankyrase enzymes . This inhibition blocks the tankyrase-mediated poly (ADP-ribosyl)ation of multiple target proteins, including tumor suppressors . One key target is AXIN, a negative regulator of beta-catenin, which is destabilized by tankyrase activity. By preventing the poly (ADP-ribosyl)ation and destabilization of AXIN, this compound inhibits Wnt/beta-catenin signaling, thereby suppressing tumor cell growth .
Comparison with Similar Compounds
Basroparib is unique among tankyrase inhibitors due to its lack of gastrointestinal toxicity, which is a common side effect of earlier inhibitors . Similar compounds include:
XAV939: Another tankyrase inhibitor that also targets the Wnt/beta-catenin pathway but has different toxicity profiles.
G007-LK: A potent tankyrase inhibitor with a distinct chemical structure and mechanism of action.
JW55: Inhibits tankyrase and has been studied for its effects on Wnt signaling and cancer.
This compound’s uniqueness lies in its improved safety profile and its potential for broader therapeutic applications compared to these similar compounds .
Properties
CAS No. |
1858179-75-5 |
|---|---|
Molecular Formula |
C18H21F2N7O3 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H21F2N7O3/c1-25-16-14(23-24-25)17(28)22-18(21-16)27-5-3-26(4-6-27)15-12(19)9-11(10-13(15)20)30-8-7-29-2/h9-10H,3-8H2,1-2H3,(H,21,22,28) |
InChI Key |
ALDDPEMJJONRDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=C(C=C(C=C4F)OCCOC)F)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)



![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)



![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)


![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)

